KB-208

説明

特性

IUPAC Name |

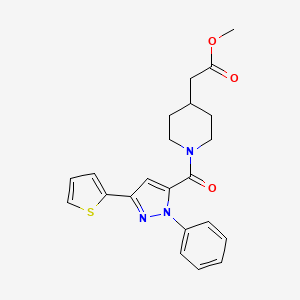

methyl 2-[1-(2-phenyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperidin-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-28-21(26)14-16-9-11-24(12-10-16)22(27)19-15-18(20-8-5-13-29-20)23-25(19)17-6-3-2-4-7-17/h2-8,13,15-16H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTAEQNNSPGXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(CC1)C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KB-208: A Novel Small Molecule Inhibitor of Phagocytosis for Immune Cytopenias

An In-depth Technical Guide on the Mechanism of Action

Abstract

KB-208 is a novel small molecule drug candidate with demonstrated efficacy as a phagocytosis inhibitor.[1][2] It presents a promising therapeutic alternative for immune cytopenias, such as immune thrombocytopenia (ITP), where the primary pathology involves the destruction of antibody-opsonized blood cells by macrophages.[1][2] Preclinical studies in mouse models of ITP have shown that this compound can ameliorate thrombocytopenia with an efficacy comparable to that of intravenous immunoglobulin (IVIG), but at a significantly lower dose.[1][2] This technical guide provides a comprehensive overview of the available information on the mechanism of action of this compound, including its effects on relevant biological pathways, quantitative data from preclinical studies, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of Phagocytosis

The primary mechanism of action of this compound is the inhibition of phagocytosis, the cellular process by which macrophages in the spleen and liver engulf and destroy antibody-coated (opsonized) blood cells.[1][2] In immune cytopenias like ITP, autoantibodies bind to platelets, marking them for destruction by phagocytic cells. By inhibiting this process, this compound helps to preserve the circulating blood cell population.

Signaling Pathway

While the precise molecular target and signaling pathway modulated by this compound have not been fully elucidated in the available literature, its function as a phagocytosis inhibitor suggests interference with key steps in this process. A generalized workflow for antibody-mediated phagocytosis is depicted below. It is hypothesized that this compound acts on one or more components of this pathway.

Quantitative Data

Preclinical studies have provided key quantitative data on the in vivo efficacy and safety of this compound.

| Parameter | Value | Species/Model | Source |

| Efficacy | |||

| Effective Dose in ITP | 1 mg/kg | Mouse (BALB/c, C57BL/6, CD1) | [1][2] |

| Comparative IVIG Dose | 1000-2500 mg/kg | Mouse | [1][2] |

| Toxicity | |||

| Chronic Administration | 60 days | Mouse | [1][2] |

| Serum Biochemistry Markers | No elevation | Mouse | [1][2] |

| Histopathology | No abnormal findings | Mouse | [1][2] |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vivo Efficacy Model: Passive Antibody-Induced Immune Thrombocytopenia (ITP)

This model is used to assess the ability of this compound to prevent antibody-mediated platelet destruction.

Protocol:

-

Animal Models: Three different mouse strains (BALB/c, C57BL/6, and CD1) were used to ensure the broad applicability of the findings.[1][2]

-

Induction of ITP: A passive antibody mouse model of ITP was established by injecting the mice with an anti-platelet antibody.[1][2] This leads to the opsonization of platelets and their subsequent clearance by macrophages.

-

Treatment Administration: Following the induction of ITP, mice were treated with either this compound (at a dose of 1 mg/kg), IVIG (at a dose of 1000-2500 mg/kg), or a vehicle control.[1][2]

-

Monitoring and Analysis: Platelet counts were monitored at regular intervals to assess the degree of thrombocytopenia. The efficacy of this compound was determined by comparing the amelioration of thrombocytopenia in the this compound treated group to the IVIG and control groups.[1][2]

In Vivo Toxicity Studies

Chronic toxicity of this compound was evaluated to assess its safety profile for long-term administration.

Protocol:

-

Chronic Administration: this compound was administered to mice daily for a period of 60 days.[1][2]

-

Biochemistry Panel: Blood samples were collected and analyzed for a panel of serum biochemistry markers to assess organ function and potential toxicity.[1][2]

-

Gross Necropsy and Histopathology: At the end of the 60-day period, a gross necropsy was performed, and tissues from various organs were collected for histopathological examination to identify any treatment-related abnormalities.[1][2]

-

Hematological Parameters: In addition to the biochemistry panel, other blood parameters were monitored to ensure this compound did not have off-target effects on other blood cell lineages.[1][2]

Conclusion and Future Directions

This compound is a promising small molecule phagocytosis inhibitor with a demonstrated ability to ameliorate ITP in preclinical models at a dose significantly lower than IVIG.[1][2] The lack of observed in vivo toxicity after chronic administration further supports its potential as a therapeutic candidate.[1][2] Future research should focus on identifying the specific molecular target and elucidating the detailed signaling pathway through which this compound exerts its inhibitory effect on phagocytosis. Such studies will be crucial for the further development and clinical translation of this novel therapeutic agent for the treatment of ITP and potentially other immune cytopenias.[1][2]

References

- 1. A novel small molecule phagocytosis inhibitor, this compound, ameliorates ITP in mouse models with similar efficacy as IVIG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel small molecule phagocytosis inhibitor, KB‐208, ameliorates ITP in mouse models with similar efficacy as IVIG - PMC [pmc.ncbi.nlm.nih.gov]

KB-208: A Novel Small Molecule Inhibitor of Phagocytosis

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

KB-208 is a novel, pyrazole-containing small molecule that has demonstrated significant efficacy as an inhibitor of phagocytosis.[1][2] Primarily investigated for its therapeutic potential in immune cytopenias, such as Immune Thrombocytopenia (ITP), this compound has shown promising results in both in vitro and in vivo models.[1][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed methodologies for the assays used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, hematology, and drug development.

Introduction

Immune cytopenias are a class of autoimmune disorders characterized by the destruction of blood cells, such as platelets and red blood cells, by the patient's own immune system.[3][4] A key pathological process in these conditions is the extravascular phagocytosis of antibody-opsonized blood cells by macrophages, predominantly in the spleen and liver.[3][4] Current treatment modalities, such as intravenous immunoglobulin (IVIG), can be effective but also have limitations, including high cost and potential side effects.

This compound has emerged as a promising small molecule therapeutic candidate that directly targets the process of phagocytosis.[3][4] Its development was the result of a screening effort to identify compounds capable of inhibiting the engulfment of opsonized cells by macrophages.[1] This whitepaper will delve into the technical details of this compound, providing a foundation for its further investigation and potential clinical development.

Mechanism of Action

While the precise molecular target of this compound has not been fully elucidated in the available literature, its functional effect is the inhibition of phagocytosis by macrophages.[1] It is hypothesized that this compound interferes with a critical step in the signaling cascade initiated by the engagement of Fc gamma receptors (FcγRs) on macrophages with the Fc portion of antibodies opsonizing the target cells. This interference prevents the cellular machinery from executing the engulfment of the opsonized cells.

Below is a diagram illustrating a generalized FcγR-mediated phagocytosis signaling pathway and the proposed point of inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo settings. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Assay System | Cell Type | Parameter | Value | Reference |

| Phagocytosis Inhibition | Human Monocyte-Macrophages | IC50 | 4.2 ± 1.2 µM | [1] |

| Phagocytosis Inhibition | Mouse PBMCs (BALB/c) | IC50 | 59.2 ± 18.4 µM | [1] |

| Phagocytosis Inhibition | Mouse Macrophage Cell Line (RAW 264.7) | IC50 | 86.1 ± 71.6 µM | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of ITP

| Animal Model | Treatment | Dosage | Efficacy | Reference |

| Passive Antibody-Induced ITP in Mice (BALB/c, C57BL/6, CD1) | This compound | 1 mg/kg | Amelioration of thrombocytopenia, comparable to IVIG | [3][4] |

| Passive Antibody-Induced ITP in Mice (BALB/c, C57BL/6, CD1) | IVIG | 1000-2500 mg/kg | Amelioration of thrombocytopenia | [3][4] |

Toxicity Profile

This compound has demonstrated a favorable safety profile in preclinical studies. Chronic administration of this compound for 60 days in mice did not result in any observable in vivo toxicity.[3][4] Key findings from toxicity assessments include:

-

No effect on blood parameters: this compound did not alter blood cell counts or other hematological parameters.[3][4]

-

No elevation of serum biochemistry markers: Markers of liver and kidney function remained within the normal range.[3][4]

-

No abnormal histopathological findings: Examination of tissues after chronic administration revealed no drug-related pathologies.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

In Vitro Monocyte-Macrophage Phagocytosis Assay (MMA)

This assay is used to determine the in vitro efficacy of compounds in inhibiting the phagocytosis of opsonized red blood cells by macrophages.

References

- 1. Small Molecule Drugs That Inhibit Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel small molecule phagocytosis inhibitor, this compound, ameliorates ITP in mouse models with similar efficacy as IVIG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel small molecule phagocytosis inhibitor, KB‐208, ameliorates ITP in mouse models with similar efficacy as IVIG - PMC [pmc.ncbi.nlm.nih.gov]

The Phagocytosis Inhibitor KB-208: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Chemical Structure, Properties, and Preclinical Efficacy of a Novel Immunomodulatory Agent

Introduction

KB-208 is a novel small molecule inhibitor of phagocytosis with demonstrated preclinical efficacy in models of immune thrombocytopenia (ITP). By impeding the clearance of antibody-opsonized cells, this compound presents a promising therapeutic strategy for a range of immune cytopenias. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, a pyrazole derivative, possesses a well-defined chemical structure that is crucial to its biological activity.

| Property | Value |

| IUPAC Name | 4-(1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)-N-(pyridin-2-ylmethyl)butanamide |

| CAS Number | 1282128-68-0 |

| Molecular Formula | C₂₂H₂₆N₄O₂ |

| Molecular Weight | 394.47 g/mol |

Mechanism of Action: Inhibition of Fcγ Receptor-Mediated Phagocytosis

This compound exerts its therapeutic effect by inhibiting the phagocytosis of antibody-opsonized cells by macrophages.[1] Preliminary evidence suggests that this compound may directly interact with Fc gamma receptors (FcγRs) on the surface of macrophages, thereby blocking the binding of antibody-coated platelets and preventing their subsequent engulfment and destruction. This targeted inhibition of a key pathological process in ITP underscores the potential of this compound as a selective immunomodulatory agent.

Preclinical Efficacy and Quantitative Data

In Vitro Inhibition of Phagocytosis

This compound has demonstrated potent inhibition of phagocytosis in in vitro assays using both human and murine cells.

| Assay System | IC₅₀ (µM) |

| Human Monocyte-Macrophage Assay (MMA) | 4.2 ± 1.2 |

| Murine Monocyte-Macrophage Assay | Higher than human |

Data sourced from studies on small molecule inhibitors of phagocytosis.

In Vivo Efficacy in a Mouse Model of Immune Thrombocytopenia (ITP)

In a passive antibody-induced mouse model of ITP, this compound effectively ameliorated thrombocytopenia at a significantly lower dose compared to standard intravenous immunoglobulin (IVIG) therapy.

| Animal Model | Effective Dose of this compound | Comparator (IVIG) Dose |

| BALB/c Mice | 1 mg/kg | 1000-2500 mg/kg |

| C57BL/6 Mice | 1 mg/kg | 1000-2500 mg/kg |

| CD1 Mice | 1 mg/kg | 1000-2500 mg/kg |

Data from a study demonstrating the amelioration of ITP in mouse models by this compound.[1]

Experimental Protocols

In Vitro Monocyte Monolayer Assay (MMA)

This assay quantifies the ability of a compound to inhibit the phagocytosis of antibody-opsonized red blood cells by monocytes.

Methodology:

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Monocytes are then purified by adherence to plastic tissue culture plates.

-

Red Blood Cell (RBC) Sensitization: Type O, Rh-positive (RBCs) are sensitized with a sub-agglutinating concentration of anti-D IgG antibody.

-

Co-culture and Phagocytosis: The adherent monocyte monolayer is incubated with the sensitized RBCs in the presence of varying concentrations of this compound or a vehicle control.

-

Quantification of Phagocytosis: Non-phagocytosed RBCs are lysed, and the remaining ingested RBCs are quantified by measuring the absorbance of hemoglobin after lysis of the monocytes. The percentage of phagocytosis inhibition is calculated relative to the vehicle control.

Passive Antibody-Induced Immune Thrombocytopenia (ITP) Mouse Model

This in vivo model is used to evaluate the efficacy of therapeutic agents in preventing antibody-mediated platelet destruction.

Methodology:

-

Induction of ITP: Thrombocytopenia is induced in mice (e.g., BALB/c strain) by the intraperitoneal injection of a rat anti-mouse platelet monoclonal antibody (e.g., anti-CD41).

-

Treatment Administration: A cohort of ITP-induced mice is treated with this compound (e.g., 1 mg/kg, subcutaneously), while control groups receive vehicle or a standard therapy like IVIG.

-

Platelet Count Monitoring: Platelet counts are monitored at baseline and at various time points post-treatment by collecting blood samples from the tail vein and analyzing them using an automated hematology analyzer.

-

Efficacy Evaluation: The ability of this compound to ameliorate thrombocytopenia is assessed by comparing the platelet counts in the treated group to those in the control groups.

References

The Small Molecule KB-208: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism as a Phagocytosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the small molecule KB-208, a novel pyrazole-containing compound identified as a potent inhibitor of phagocytosis. This compound has demonstrated significant efficacy in preclinical models of immune-mediated cytopenias, such as Immune Thrombocytopenia (ITP), positioning it as a promising candidate for further therapeutic development. This guide details the discovery of this compound through library screening, proposes a detailed synthetic pathway, presents its known biological activity and quantitative data, and elucidates its likely mechanism of action within the Fcγ receptor-mediated phagocytosis signaling cascade. All experimental protocols and data are presented to facilitate further research and development of this and related compounds.

Discovery and Identification

The small molecule this compound was identified from a focused library of 80 diverse compounds designed with drug-like characteristics[1]. The library was enriched with heterocyclic cores, including pyrazoles, isoxazoles, and pyrroles, based on earlier findings that such scaffolds, particularly the pyrazole core, are effective in inhibiting phagocytosis[1][2]. The screening was conducted using an in vitro monocyte monolayer assay (MMA) to assess the inhibition of antibody-opsonized red blood cell phagocytosis by human monocyte-derived macrophages[2][3]. From this screen, this compound emerged as a lead compound due to its significant inhibitory activity at low micromolar concentrations and negligible cytotoxicity[1].

Initial studies confirmed that this compound could be procured from commercial vendors like ChemBridge Corporation or synthesized in-house for research purposes[4].

Chemical Structure and Properties

This compound is a 1,3,5-trisubstituted pyrazole derivative. Based on available data, the chemical structure has been identified as (5-(3-(benzyloxy)phenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)(morpholino)methanone.

| Property | Value |

| Molecular Formula | C21H23N5O3 |

| Molecular Weight | 409.50 g/mol |

| Core Structure | Pyrazole |

| Chemical Name | (5-(3-(benzyloxy)phenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)(morpholino)methanone |

Synthesis of this compound

A specific, detailed synthesis protocol for this compound has not been published. However, based on the principles of 1,3,5-trisubstituted pyrazole synthesis, a plausible and robust synthetic route is proposed below. The key steps involve a Claisen condensation to form a 1,3-diketone intermediate, followed by a cyclization reaction with a substituted hydrazine to form the pyrazole core, and a final amidation step.

Experimental Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-(benzyloxy)phenyl)-3-(4-methoxyphenyl)propane-1,3-dione

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 1-(4-methoxyphenyl)ethan-1-one (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

A solution of methyl 3-(benzyloxy)benzoate (1.1 eq) in anhydrous THF is then added dropwise.

-

The reaction mixture is heated to reflux and stirred for 12-16 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1,3-diketone.

Step 2: Synthesis of 5-(3-(benzyloxy)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

-

A solution of 1-(3-(benzyloxy)phenyl)-3-(4-methoxyphenyl)propane-1,3-dione (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is heated to reflux for 8-12 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude solid is triturated with diethyl ether to yield the pyrazole carboxylic acid, which can be used in the next step without further purification or can be recrystallized from ethanol.

Step 3: Synthesis of (5-(3-(benzyloxy)phenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)(morpholino)methanone (this compound)

-

To a solution of 5-(3-(benzyloxy)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) are added.

-

The mixture is stirred at room temperature for 15 minutes.

-

Morpholine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 6-8 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3x).

-

The combined organic layers are washed with saturated aqueous lithium chloride solution, followed by brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of Fcγ receptor (FcγR)-mediated phagocytosis. Its efficacy has been demonstrated in both in vitro and in vivo models.

| Assay | Species | Cell Type | IC50 / Effective Dose | Reference |

| In Vitro Phagocytosis Inhibition | Human | Monocyte-derived Macrophages | 4.2 ± 1.2 µM | [1] |

| In Vivo ITP Amelioration | Mouse | - | 1 mg/kg | [4] |

Mechanism of Action: Inhibition of Fcγ Receptor-Mediated Phagocytosis

The primary mechanism of action of this compound is the inhibition of extravascular phagocytosis of antibody-opsonized cells by macrophages[4]. This process is central to the pathology of several autoimmune cytopenias. The signaling cascade initiated by the clustering of Fcγ receptors on the macrophage surface is a complex process involving multiple protein tyrosine kinases.

Fcγ Receptor Signaling Pathway

When antibody-coated cells bind to Fcγ receptors on macrophages, the receptors cluster, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex by Src family kinases[5][6][7][8]. This phosphorylation creates docking sites for the spleen tyrosine kinase (Syk)[4][5][9]. The recruitment and activation of Syk are critical for the downstream signaling events that lead to actin polymerization, pseudopod extension, and ultimately, engulfment of the opsonized cell[4][9].

Caption: Proposed mechanism of action for this compound in the FcγR signaling pathway.

While the precise molecular target of this compound has not been definitively identified, its pyrazole scaffold is common among kinase inhibitors. It is hypothesized that this compound may directly or indirectly inhibit the activity of key kinases in the FcγR pathway, such as Syk or Src family kinases, thereby disrupting the downstream signaling required for phagocytosis. The dashed inhibitory arrow in the diagram represents this proposed point of intervention.

Key Experimental Protocol: In Vitro Phagocytosis Assay (Monocyte Monolayer Assay)

The following is a generalized protocol for the monocyte monolayer assay (MMA), which is used to determine the in vitro efficacy of phagocytosis inhibitors like this compound[10][11][12].

Workflow for the Monocyte Monolayer Assay

Caption: Experimental workflow for the Monocyte Monolayer Assay.

Detailed Protocol

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Dilute fresh, anticoagulated human whole blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque density gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs three times with PBS.

-

-

Preparation of Monocyte Monolayer:

-

Resuspend the washed PBMCs in complete RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Count the cells and adjust the concentration to 2 x 10^6 cells/mL.

-

Add the cell suspension to the wells of a chamber slide or multi-well plate.

-

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

-

Gently wash the wells with warm PBS to remove non-adherent lymphocytes.

-

-

Opsonization of Red Blood Cells (RBCs):

-

Wash group O, R1R1 red blood cells three times with PBS.

-

Incubate the RBCs with a sub-agglutinating concentration of anti-D antibody for 30 minutes at 37°C.

-

Wash the opsonized RBCs three times with PBS to remove unbound antibody.

-

-

Phagocytosis Assay:

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add the this compound dilutions (or vehicle control) to the monocyte monolayer and pre-incubate for 30-60 minutes at 37°C.

-

Add the opsonized RBCs to the monocyte monolayer at a ratio of approximately 20:1 (RBCs to monocytes).

-

Incubate for 2 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Phagocytosis:

-

After incubation, remove the supernatant and lyse the non-phagocytosed RBCs with a hypotonic saline solution or an ammonium chloride-based lysis buffer.

-

Fix the cells with methanol or paraformaldehyde.

-

Stain the slides with Wright-Giemsa stain.

-

Under a light microscope, count the number of ingested RBCs per 100 monocytes.

-

The phagocytic index is calculated as (number of ingested RBCs / 100 monocytes).

-

The percent inhibition of phagocytosis is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The small molecule this compound represents a significant advancement in the development of non-biologic therapies for immune cytopenias. Its potent inhibition of phagocytosis, demonstrated both in vitro and in vivo, underscores its therapeutic potential. The proposed synthesis provides a clear path for obtaining this molecule for further investigation.

Future research should focus on several key areas:

-

Definitive identification of the molecular target(s) of this compound within the FcγR signaling pathway to fully elucidate its mechanism of action.

-

In-depth structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the pyrazole scaffold.

-

Comprehensive preclinical safety and toxicology studies to support its advancement into clinical trials.

-

Evaluation of this compound in other animal models of immune cytopenias , such as autoimmune hemolytic anemia.

The data and protocols presented in this whitepaper provide a solid foundation for the continued exploration and development of this compound as a novel therapeutic agent.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. journals.asm.org [journals.asm.org]

- 3. BJOC - (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones [beilstein-journals.org]

- 4. rupress.org [rupress.org]

- 5. Role of Src kinases and Syk in Fcgamma receptor-mediated phagocytosis and phagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Fcγ Receptor–Mediated Phagocytosis in Macrophages Lacking the Src Family Tyrosine Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fcγ Receptor Pathways during Active and Passive Immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Critical Role for Syk in Signal Transduction and Phagocytosis Mediated by Fcγ Receptors on Macrophages [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. Use of a Monocyte Monolayer Assay to Evaluate Fcγ Receptor-mediated Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monocyte monolayer assay - Wikipedia [en.wikipedia.org]

The Role of KB-208 in the Inhibition of Extravascular Phagocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extravascular phagocytosis, the process by which antibody-opsonized cells are cleared by macrophages, is a key pathological mechanism in several immune cytopenias, including immune thrombocytopenia (ITP) and autoimmune hemolytic anemia (AIHA). The small molecule KB-208 has emerged as a promising inhibitor of this process. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols used in its evaluation, and illustrating its proposed mechanism of action.

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in a Monocyte Monolayer Phagocytosis Assay [1]

| Assay System | IC50 Value (µM) |

| Human | 4.2 ± 1.2 |

| Murine | >5 |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Immune Thrombocytopenia (ITP) [2]

| Treatment Group | Dosage | Efficacy |

| This compound | 1 mg/kg | Similar to IVIG in ameliorating thrombocytopenia |

| Intravenous Immunoglobulin (IVIG) | 1000-2500 mg/kg | Standard of care, effective in ameliorating thrombocytopenia |

Table 3: Effect of this compound on Platelet Counts in a Passive ITP Mouse Model

| Time Point | This compound (1 mg/kg) Treated (Platelet Count x 10^9/L) | Untreated Control (Platelet Count x 10^9/L) |

| Baseline | ~1000 | ~1000 |

| Day 1 post-ITP induction | Significantly higher than control | Drastic reduction |

| Day 3 post-ITP induction | Maintained higher levels | Continued low levels |

| Day 5 post-ITP induction | Approaching baseline levels | Partial recovery |

Note: The data in Table 3 is a qualitative representation based on descriptions in the source material. Specific numerical values for each time point require access to the full raw data.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

In Vitro Monocyte Monolayer Assay (MMA) for Phagocytosis Inhibition

This assay quantifies the ability of a compound to inhibit the phagocytosis of antibody-opsonized red blood cells by monocytes.

1. Isolation of Human Monocytes:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood from healthy donors using a Ficoll-Paque density gradient centrifugation.

-

Monocytes are then purified from the PBMC fraction by adherence to plastic tissue culture plates.

2. Opsonization of Red Blood Cells (RBCs):

-

Group O, R1R1 red blood cells are washed and then sensitized with a sub-agglutinating concentration of anti-D IgG antibodies for 1 hour at 37°C.

-

The opsonized RBCs are washed to remove unbound antibodies.

3. Phagocytosis Assay:

-

The adherent monocyte monolayer is washed with warm phosphate-buffered saline (PBS).

-

This compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium, is added to the monocytes at various concentrations and incubated.

-

A suspension of opsonized RBCs is added to the monocyte monolayer and incubated for 2 hours at 37°C to allow for phagocytosis.

-

Non-phagocytosed RBCs are lysed by the addition of a hypotonic ammonium chloride solution.

-

The monocyte monolayer is then washed and fixed.

4. Quantification of Phagocytosis:

-

The number of phagocytosed RBCs is determined by light microscopy.

-

The phagocytic index is calculated as the number of ingested RBCs per 100 monocytes.

-

The percentage of inhibition is calculated relative to a vehicle-treated control.

-

The IC50 value is determined from the dose-response curve.

In Vivo Passive Antibody-Induced Immune Thrombocytopenia (ITP) Mouse Model[3][4][5][6]

This model is used to evaluate the in vivo efficacy of compounds in preventing antibody-mediated platelet destruction.

1. Animal Model:

-

BALB/c, C57BL/6, or CD1 mice are used for the study.

2. Induction of ITP:

-

ITP is induced by the intraperitoneal injection of a rat anti-mouse CD41 monoclonal antibody (clone MWReg30). This antibody binds to the platelet glycoprotein IIb, leading to their rapid clearance.[3][4][5][6]

3. Treatment Protocol:

-

Mice are treated with this compound (e.g., 1 mg/kg) or a vehicle control, typically via oral gavage or intraperitoneal injection, at a specified time relative to the induction of ITP.

-

A positive control group is treated with intravenous immunoglobulin (IVIG).

4. Monitoring of Platelet Counts:

-

Blood samples are collected from the saphenous vein at baseline and at various time points after ITP induction.

-

Platelet counts are determined using an automated hematology analyzer.

5. Toxicity Assessment:

-

For chronic administration studies, mice are treated with this compound daily for an extended period (e.g., 60 days).

-

At the end of the study, blood is collected for a serum biochemistry panel, and a gross necroscopy and histopathology of major organs are performed to assess for any signs of toxicity.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway for this compound-mediated inhibition of phagocytosis.

References

The Pyrazole Core of KB-208: A Technical Guide to its Role in Phagocytosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-208, a novel small molecule inhibitor of phagocytosis, has demonstrated significant efficacy in preclinical models of immune-mediated cytopenias, such as immune thrombocytopenia (ITP).[1][2] At the heart of its activity lies a pyrazole carboxamide core, a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the pyrazole core of this compound, its synthesis, biological activity, and the underlying mechanism of action in inhibiting phagocytosis.

The Pyrazole Core Structure of this compound

This compound is chemically identified as N-(3-methoxyphenyl)-1-(pyridin-3-yl)-1H-pyrazole-4-carboxamide. Its structure features a central pyrazole ring, substituted at the 1-position with a pyridine ring and at the 4-position with a carboxamide linkage to a methoxyphenyl group. This arrangement of aromatic and heterocyclic moieties is crucial for its biological activity.

Biological Activity of this compound

This compound has been identified as a potent inhibitor of phagocytosis, the cellular process of engulfing and eliminating opsonized cells, which is a key pathological mechanism in various autoimmune disorders.

Quantitative Activity Data

The inhibitory activity of this compound has been quantified in both in vitro and in vivo settings.

| Assay Type | System | Endpoint | Value | Reference |

| In Vitro Phagocytosis Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | 4.2 µM | [3] |

| In Vivo Efficacy | Mouse Model of Immune Thrombocytopenia (ITP) | Effective Dose | 1 mg/kg | [1][2] |

Experimental Protocols

Synthesis of this compound (N-(3-methoxyphenyl)-1-(pyridin-3-yl)-1H-pyrazole-4-carboxamide)

While a detailed, step-by-step protocol for the synthesis of this compound has not been publicly disclosed, a plausible synthetic route can be devised based on established methods for the synthesis of similar pyrazole carboxamide derivatives. The synthesis would likely involve a two-step process: the formation of the pyrazole core followed by an amide coupling reaction.

Step 1: Synthesis of 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

This intermediate can be synthesized through a condensation reaction between a pyridine-containing hydrazine and a suitable three-carbon synthon with a carboxylate or its precursor.

Step 2: Amide Coupling

The synthesized 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid would then be coupled with 3-methoxyaniline to form the final product, this compound. This reaction is typically facilitated by a coupling agent.

Detailed Hypothetical Protocol:

-

Preparation of 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid:

-

React 3-hydrazinopyridine with ethyl 2-formyl-3-oxopropanoate in a suitable solvent such as ethanol.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the reaction and isolate the resulting ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate.

-

Hydrolyze the ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

-

Purify the product by recrystallization or column chromatography.

-

-

Amide bond formation:

-

Dissolve 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid and 3-methoxyaniline in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an activator like Hydroxybenzotriazole (HOBt).

-

Add a non-nucleophilic base, for instance, N,N-Diisopropylethylamine (DIPEA), to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.

-

Purify the crude product using flash column chromatography on silica gel to obtain pure N-(3-methoxyphenyl)-1-(pyridin-3-yl)-1H-pyrazole-4-carboxamide (this compound).

-

Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

In Vitro Phagocytosis Assay

The inhibitory effect of this compound on phagocytosis can be assessed using an in vitro assay with human monocyte-derived macrophages.

Protocol Outline:

-

Isolation and Culture of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Purify monocytes by adherence to plastic culture plates.

-

Macrophage Differentiation: Differentiate the adherent monocytes into macrophages by culturing them for 5-7 days in the presence of macrophage colony-stimulating factor (M-CSF).

-

Opsonization of Target Cells: Opsonize target cells (e.g., red blood cells or platelets) by incubating them with a specific antibody (e.g., anti-D for RhD-positive red blood cells in a model of AIHA, or anti-platelet antibodies for platelets in a model of ITP).

-

Phagocytosis Assay:

-

Pre-incubate the differentiated macrophages with varying concentrations of this compound or a vehicle control for a specified period.

-

Add the opsonized target cells to the macrophage culture.

-

Co-culture for a period that allows for phagocytosis to occur (e.g., 1-2 hours).

-

Wash away non-phagocytosed target cells.

-

-

Quantification of Phagocytosis: Quantify the extent of phagocytosis using methods such as:

-

Microscopy: Staining and visualizing the macrophages and engulfed target cells to calculate a phagocytic index (percentage of macrophages that have engulfed at least one target cell).

-

Flow Cytometry: Labeling the target cells with a fluorescent dye and measuring the fluorescence intensity of the macrophages.

-

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of phagocytosis inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Phagocytosis and Potential Mechanism of Action of this compound

Phagocytosis is a complex process initiated by the binding of opsonized particles to specific receptors on the surface of phagocytes, primarily Fcγ receptors (FcγRs). This binding triggers a cascade of intracellular signaling events.

Caption: Proposed signaling pathway of FcγR-mediated phagocytosis and the potential point of intervention for this compound.

While the precise molecular target of this compound has not been definitively identified, its pyrazole core is a common feature in many kinase inhibitors. The signaling cascade downstream of FcγR activation is heavily reliant on tyrosine kinases, such as Spleen tyrosine kinase (Syk). It is plausible that this compound exerts its inhibitory effect by targeting Syk or other key kinases in this pathway, thereby disrupting the downstream signaling required for actin polymerization and phagosome formation. Further target identification and validation studies are necessary to elucidate the exact mechanism of action.

Conclusion

This compound represents a promising new therapeutic candidate for the treatment of immune cytopenias. Its activity is intrinsically linked to its pyrazole carboxamide core structure. This guide has provided a comprehensive overview of the available technical information on this compound, including its structure, quantitative activity, plausible synthetic route, and potential mechanism of action. Further research into the specific molecular interactions of this compound with its biological target will be crucial for its continued development and for the design of next-generation phagocytosis inhibitors.

References

- 1. A novel small molecule phagocytosis inhibitor, KB‐208, ameliorates ITP in mouse models with similar efficacy as IVIG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small molecule phagocytosis inhibitor, this compound, ameliorates ITP in mouse models with similar efficacy as IVIG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Drugs That Inhibit Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

The Small Molecule KB-208: A Technical Guide to its Inhibitory Effects on Macrophage-Mediated Phagocytosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extravascular phagocytosis by macrophages is a key pathological mechanism in several antibody-mediated autoimmune diseases, such as immune thrombocytopenia (ITP) and autoimmune hemolytic anemia (AIHA). The small molecule KB-208 has emerged as a potent inhibitor of this process. This technical guide provides an in-depth overview of the core scientific findings related to this compound's effect on macrophage-mediated phagocytosis. It consolidates quantitative data on its efficacy, details relevant experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.

Introduction to this compound

This compound is a novel small molecule drug identified for its ability to inhibit macrophage-mediated phagocytosis.[1][2] It has shown significant efficacy in preclinical models of immune cytopenias, where it prevents the destruction of antibody-opsonized blood cells by macrophages in the spleen and liver.[1][3] In a mouse model of immune thrombocytopenia (ITP), this compound was as effective as intravenous immunoglobulin (IVIG), the standard of care, at ameliorating the condition, but at a much lower dose.[4] The development of small molecule inhibitors like this compound is a promising therapeutic strategy for various immune cytopenias, offering a potential alternative to protein-based therapies like IVIG which are expensive and can have limited availability.[2][5]

Quantitative Data on Phagocytosis Inhibition

This compound has been demonstrated to be a potent inhibitor of phagocytosis in in vitro assays using human monocyte-derived macrophages. The following table summarizes the key quantitative data reported for this compound.

| Assay Type | Cell Type | Target | Key Parameter | Value | Reference |

| In Vitro Phagocytosis Assay | Human Peripheral Blood Mononuclear Cell (hPBMC) derived Macrophages | Antibody-opsonized Red Blood Cells (RBCs) | IC50 | 4 µM | [6] |

| In Vivo ITP Mouse Model | BALB/c and C57BL/6 mice | Platelets | Effective Dose | 1-2.5 mg/kg | [4] |

Mechanism of Action and Signaling Pathway

The primary mechanism of phagocytosis in immune cytopenias is initiated by the binding of antibody-opsonized cells to Fc-gamma receptors (FcγRs) on the surface of macrophages.[7][8] This binding triggers a complex intracellular signaling cascade, leading to the engulfment and destruction of the target cell.

Initial hypotheses suggested that this compound might directly block FcγRs.[9] However, experimental evidence indicates that this compound does not inhibit the binding of monoclonal antibodies to FcγRI (CD64), FcγRII (CD32), and FcγRIII (CD16).[3] Instead, the proposed mechanism of action for this compound and similar small molecules involves the modulation of intracellular signaling pathways that are crucial for phagocytosis.[3]

Research suggests that these small molecules may activate protein phosphatase 2A (PP2A), which in turn leads to the dephosphorylation of heat shock protein-27 (Hsp27).[3] Hsp27 is known to be involved in actin polymerization, a critical step in the formation of the phagocytic cup required for engulfing target cells. By inducing the dephosphorylation of Hsp27, this compound is thought to interfere with the cytoskeletal rearrangements necessary for phagocytosis.[3]

Below is a diagram illustrating the proposed signaling pathway for FcγR-mediated phagocytosis and the putative point of intervention for this compound.

Experimental Protocols

The following is a detailed methodology for a representative in vitro macrophage-mediated phagocytosis assay, based on commonly used protocols for evaluating phagocytosis inhibitors.[10][11][12][13]

Objective

To quantify the inhibitory effect of this compound on the phagocytosis of antibody-opsonized target cells by human monocyte-derived macrophages.

Materials

-

Human peripheral blood mononuclear cells (PBMCs)

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human Serum AB

-

Target cells (e.g., Rh+ red blood cells or platelets)

-

Opsonizing antibody (e.g., anti-D for RBCs or anti-platelet antibody)

-

This compound stock solution (in DMSO)

-

Control inhibitor (e.g., IVIG)

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue

-

Fluorescent label for target cells (e.g., PKH26)

-

Flow cytometer or fluorescence microscope

Macrophage Preparation

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail.

-

Wash the enriched monocytes with PBS and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the monocytes in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Differentiate monocytes into macrophages by incubating for 7-10 days in a humidified incubator at 37°C and 5% CO2. Replace the culture medium every 2-3 days.

Target Cell Opsonization

-

Label target cells with a fluorescent dye (e.g., PKH26) according to the manufacturer's instructions.

-

Wash the labeled target cells with PBS.

-

Incubate the labeled target cells with the appropriate opsonizing antibody at a predetermined concentration for 30 minutes at 37°C.

-

Wash the opsonized target cells three times with PBS to remove unbound antibody.

-

Resuspend the opsonized target cells in RPMI-1640 medium.

Phagocytosis Assay

-

Aspirate the culture medium from the differentiated macrophages.

-

Add fresh RPMI-1640 medium containing serial dilutions of this compound or control inhibitors (e.g., IVIG, vehicle control) to the macrophage-containing wells.

-

Pre-incubate the macrophages with the inhibitors for 30-60 minutes at 37°C.

-

Add the opsonized, fluorescently labeled target cells to the macrophage-containing wells at a macrophage-to-target cell ratio of 1:10.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Wash the wells with cold PBS to remove non-phagocytosed target cells.

-

Lyse the non-internalized, attached target cells using a hypotonic solution (e.g., water or ACK lysis buffer) for a short period.

-

Fix the cells with 4% paraformaldehyde.

-

Quantify phagocytosis by measuring the fluorescence of the ingested target cells using either flow cytometry or fluorescence microscopy. The phagocytic index can be calculated as the percentage of macrophages that have ingested one or more target cells multiplied by the average number of ingested target cells per macrophage.

The following diagram outlines the general workflow for the in vitro phagocytosis assay.

Conclusion

This compound is a promising small molecule inhibitor of macrophage-mediated phagocytosis with demonstrated in vitro potency and in vivo efficacy in a mouse model of ITP. Its proposed mechanism of action, involving the modulation of intracellular signaling pathways rather than direct receptor blockade, presents a novel therapeutic approach. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and other potential phagocytosis inhibitors. Further research into the precise molecular interactions of this compound within the macrophage signaling network will be crucial for its clinical development and for the design of next-generation therapeutics for immune cytopenias.

References

- 1. A novel small molecule phagocytosis inhibitor, KB‐208, ameliorates ITP in mouse models with similar efficacy as IVIG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors for the potential treatment of immune cytopenias | Poster Board #429 - American Chemical Society [acs.digitellinc.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. A novel small molecule phagocytosis inhibitor, this compound, ameliorates ITP in mouse models with similar efficacy as IVIG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule phagocytosis inhibitors for immune cytopenias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Fcγ Receptor–Mediated Phagocytosis in Macrophages Lacking the Src Family Tyrosine Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hematologyresjournal.com [hematologyresjournal.com]

- 10. tandfonline.com [tandfonline.com]

- 11. In Vitro Monocyte/Macrophage Phagocytosis Assay for the Prediction of Drug-Induced Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Macrophage Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring Opsonic Phagocytosis via Fcγ Receptors and Complement Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Efficacy of KB-208: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies on the efficacy of KB-208, a novel small molecule inhibitor of phagocytosis. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in the mechanism of action.

Quantitative Efficacy Data

This compound has demonstrated potent inhibition of phagocytosis in various in vitro models. The following table summarizes the key efficacy data from published studies.

| Cell Type | Target | Readout | IC50 | Reference |

| Human monocyte-derived macrophages | Antibody-opsonized red blood cells | Phagocytosis Inhibition | 4.2 ± 1.2 µM | [1] |

| Mouse monocyte-macrophages | Antibody-opsonized rabbit red blood cells | Phagocytosis Inhibition | Higher than human cells (specific value not stated) | [1] |

Experimental Protocols

The following section details a representative experimental protocol for assessing the in vitro efficacy of this compound in inhibiting macrophage-mediated phagocytosis of opsonized red blood cells (RBCs). This protocol is a composite based on standard phagocytosis assay methodologies.

In Vitro Phagocytosis Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the phagocytosis of antibody-opsonized red blood cells by macrophages.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1)

-

This compound

-

Red blood cells (RBCs)

-

Anti-RBC antibody (opsonizing antibody)

-

Fluorescent dye (e.g., CFSE)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Flow cytometer or fluorescence microscope

Methodology:

-

Macrophage Preparation:

-

If using primary cells, isolate PBMCs from whole blood using density gradient centrifugation.

-

Culture PBMCs in the presence of M-CSF to differentiate them into macrophages over 7 days.

-

If using a cell line like THP-1, differentiate the cells into a macrophage-like phenotype using PMA (phorbol 12-myristate 13-acetate).

-

Plate the differentiated macrophages in a 96-well plate.

-

-

Opsonization of Red Blood Cells:

-

Label RBCs with a fluorescent dye according to the manufacturer's instructions.

-

Wash the labeled RBCs to remove excess dye.

-

Incubate the fluorescently labeled RBCs with an anti-RBC antibody at a predetermined concentration to opsonize the cells.

-

Wash the opsonized RBCs to remove unbound antibodies.

-

-

Treatment with this compound:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Add the different concentrations of this compound to the wells containing the macrophages.

-

Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

-

Incubate the macrophages with this compound for a specified period (e.g., 1-2 hours).

-

-

Phagocytosis Assay:

-

Add the opsonized fluorescent RBCs to the wells containing the macrophages (with and without this compound).

-

Co-culture the macrophages and opsonized RBCs for a defined period (e.g., 1-2 hours) to allow for phagocytosis.

-

-

Quantification of Phagocytosis:

-

Flow Cytometry:

-

Gently detach the macrophages from the plate.

-

Quench the fluorescence of any non-ingested, surface-bound RBCs using a quenching agent (e.g., trypan blue).

-

Analyze the macrophage population for fluorescence using a flow cytometer. The percentage of fluorescent macrophages and the mean fluorescence intensity will indicate the extent of phagocytosis.

-

-

Fluorescence Microscopy:

-

Gently wash the wells to remove non-phagocytosed RBCs.

-

Fix and stain the cells.

-

Visualize the cells under a fluorescence microscope and quantify the number of ingested RBCs per macrophage.

-

-

-

Data Analysis:

-

Calculate the percentage of phagocytosis inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Potential Mechanism of Action

While the precise molecular target of this compound has not been explicitly detailed in the available literature, its function as an inhibitor of phagocytosis of opsonized cells strongly suggests interference with the Fcγ receptor (FcγR)-mediated phagocytosis signaling pathway. This pathway is critical for the clearance of antibody-coated cells and pathogens by macrophages.

FcγR-Mediated Phagocytosis Signaling Pathway

The binding of antibody-opsonized targets to Fcγ receptors on the surface of macrophages initiates a signaling cascade that leads to actin cytoskeleton rearrangement and engulfment of the target. A simplified representation of this pathway is provided below.

Caption: FcγR-mediated phagocytosis pathway with potential targets for this compound.

Pathway Description: Upon binding of an antibody-opsonized target, Fcγ receptors cluster and activate Src family kinases.[2][3] This leads to the recruitment and activation of spleen tyrosine kinase (Syk), a critical node in the phagocytic signaling cascade.[1][2] Activated Syk then triggers downstream signaling through multiple effectors, including Phosphoinositide 3-kinase (PI3K).[2][4] The activation of PI3K and other pathways converges on the regulation of small GTPases like Rac and Cdc42, which in turn control the activity of the WASp/WAVE and Arp2/3 complexes to drive actin polymerization.[3] This localized actin assembly is essential for the formation of pseudopods that engulf the target and lead to the formation of a phagosome.[3]

Given that this compound is a small molecule inhibitor of this process, it is plausible that it targets one of the key enzymatic steps in this pathway. The dashed red lines in the diagram indicate that central kinases like Syk and PI3K are logical potential targets for inhibition by a molecule like this compound. Further biochemical and molecular studies are required to elucidate the precise mechanism of action.

Experimental Workflow for Target Identification

The following workflow outlines a potential strategy to identify the molecular target of this compound within the phagocytosis signaling pathway.

Caption: Workflow for identifying the molecular target of this compound.

This guide provides a foundational understanding of the initial in vitro efficacy of this compound. Further research is necessary to fully characterize its mechanism of action and potential for therapeutic development.

References

- 1. A critical role for Syk in signal transduction and phagocytosis mediated by Fc gamma receptors on macrophages [spiral.imperial.ac.uk]

- 2. A Critical Role for Syk in Signal Transduction and Phagocytosis Mediated by Fcγ Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. PI3K/Akt-Beclin1 signaling pathway positively regulates phagocytosis and negatively mediates NF-κB-dependent inflammation in Staphylococcus aureus-infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: KB-208, a Novel Phagocytosis Inhibitor for Immune Thrombocytopenia

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-208 is a novel small molecule inhibitor of phagocytosis with significant therapeutic potential for the treatment of immune thrombocytopenia (ITP) and possibly other immune cytopenias. Preclinical studies have demonstrated that this compound effectively ameliorates ITP in mouse models, exhibiting comparable efficacy to intravenous immunoglobulin (IVIG), the standard of care, but at a substantially lower dose. The primary mechanism of action of this compound is the inhibition of macrophage-mediated phagocytosis of antibody-opsonized platelets, a key pathological process in ITP. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.

Introduction

Immune thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count due to accelerated platelet destruction and impaired platelet production.[1] The destruction of platelets is primarily mediated by autoantibodies that opsonize platelets, leading to their recognition and clearance by macrophages in the spleen and liver via Fcγ receptors (FcγRs).[1] Current first-line therapies for ITP include corticosteroids and intravenous immunoglobulin (IVIG), which are associated with significant side effects and high costs.[2]

This compound has emerged as a promising therapeutic candidate that directly targets the underlying pathology of ITP. As a small molecule inhibitor of phagocytosis, this compound offers the potential for a more targeted and cost-effective treatment for ITP and other antibody-mediated cytopenias.[2]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the phagocytosis of antibody-opsonized cells by macrophages.[2] The proposed mechanism involves the modulation of the Fcγ receptor (FcγR) signaling pathway, which is pivotal in the clearance of opsonized platelets in ITP.[2]

Fcγ Receptor Signaling Pathway

The binding of IgG-opsonized platelets to FcγRs on macrophages triggers a signaling cascade that leads to actin cytoskeleton rearrangement and engulfment of the platelet.

Caption: Proposed Mechanism of Action of this compound in Inhibiting FcγR-Mediated Phagocytosis.

Preclinical Efficacy

Preclinical studies have demonstrated the potent in vivo efficacy of this compound in a passive antibody-induced mouse model of ITP.

Quantitative Data Summary

| Parameter | This compound | Intravenous Immunoglobulin (IVIG) | Reference |

| Effective Dose | 1 mg/kg | 1000-2500 mg/kg | [3] |

| Route of Administration | Subcutaneous or Intraperitoneal | Subcutaneous or Intraperitoneal | [4] |

| Toxicity | No observed toxicity after 60-day chronic administration | N/A | [3] |

Experimental Protocols

The following sections detail the key experimental methodologies used to evaluate the therapeutic potential of this compound.

Passive Antibody-Induced Immune Thrombocytopenia (ITP) Mouse Model

This model is a standard and rapid method for inducing ITP in mice to evaluate the efficacy of therapeutic agents.

Caption: Workflow for the Passive Antibody-Induced ITP Mouse Model.

Detailed Methodology:

-

Animal Selection: Use female BALB/c or C57BL/6 mice, 6-8 weeks old.

-

ITP Induction: Induce thrombocytopenia by a single intraperitoneal injection of a monoclonal rat anti-mouse CD41 antibody (e.g., clone MWReg30) at a concentration of 2 µg per mouse.

-

Treatment Administration:

-

Administer this compound (e.g., at 1 mg/kg) via subcutaneous or intraperitoneal injection.

-

Administer IVIG (e.g., at 1000 mg/kg) as a positive control.

-

Administer a vehicle solution as a negative control.

-

-

Platelet Monitoring: Collect blood samples via saphenous vein puncture at baseline (day 0) and at regular intervals (e.g., daily for 4 days) post-treatment. Determine platelet counts using an automated hematology analyzer.

-

Data Analysis: Compare the platelet counts between the different treatment groups to assess the efficacy of this compound in ameliorating thrombocytopenia.

In Vitro Monocyte Monolayer Assay (MMA)

The MMA is an in vitro functional assay to assess the ability of a compound to inhibit FcγR-mediated phagocytosis.

Caption: Workflow for the In Vitro Monocyte Monolayer Assay.

Detailed Methodology:

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Seed the PBMCs in chamber slides and allow monocytes to adhere for 1-2 hours at 37°C.

-

RBC Opsonization: Opsonize type O, R1R1 red blood cells (RBCs) with a sub-agglutinating concentration of anti-D IgG.

-

Treatment: Incubate the adherent monocyte monolayers with various concentrations of this compound, IVIG (positive control), or vehicle control for 1 hour at 37°C.

-

Phagocytosis: Add the opsonized RBCs to the monocyte monolayers and incubate for 2 hours at 37°C to allow for phagocytosis.

-

Quantification:

-

Wash the slides to remove non-phagocytosed RBCs.

-

Fix and stain the slides (e.g., with Wright-Giemsa stain).

-

Determine the phagocytic index by counting the number of ingested RBCs per 100 monocytes under a light microscope.

-

Calculate the percent inhibition of phagocytosis for each treatment condition relative to the vehicle control.

-

Chemical Structure

The chemical structure of this compound has been identified as a pyrazole derivative.

(A chemical structure diagram would be inserted here if available in a format that can be programmatically generated or if a public domain image is found. Based on the search, a specific, freely usable image of the chemical structure of this compound is not available to be embedded directly. A placeholder is noted here for where it would be included in a full whitepaper.)

Figure: Chemical Structure of this compound.[5]

Future Directions

The promising preclinical data for this compound warrant further investigation into its therapeutic potential. Future studies should focus on:

-

Elucidation of the precise molecular target and binding site of this compound within the FcγR signaling pathway.

-

Comprehensive pharmacokinetic and pharmacodynamic profiling in various animal models.

-

Evaluation of the efficacy of this compound in other antibody-mediated diseases, such as autoimmune hemolytic anemia.

-

Initiation of Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and patients with ITP.

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of ITP. Its targeted mechanism of action as a phagocytosis inhibitor, coupled with its high preclinical efficacy and favorable safety profile, positions it as a strong candidate for further clinical development. If successful, this compound could offer a significant advancement in the management of ITP and other immune cytopenias.

References

- 1. Monarch Initiative [monarchinitiative.org]

- 2. Small molecule inhibitors for the potential treatment of immune cytopenias | Poster Board #429 - American Chemical Society [acs.digitellinc.com]

- 3. A novel small molecule phagocytosis inhibitor, this compound, ameliorates ITP in mouse models with similar efficacy as IVIG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Phagocytosis Assay Using KB-208

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phagocytosis, the cellular process of engulfing and eliminating pathogens, cellular debris, and opsonized cells, is a critical component of the innate immune response. Dysregulation of this process is implicated in various diseases, including autoimmune disorders and cancer. KB-208 is a novel small molecule inhibitor of phagocytosis that has shown preclinical efficacy in ameliorating immune thrombocytopenia (ITP) in mouse models.[1][2] These findings suggest that this compound holds promise as a therapeutic agent for conditions driven by excessive phagocytosis.[1]

These application notes provide a detailed protocol for an in vitro phagocytosis assay to evaluate the inhibitory effects of this compound. The protocol is designed for researchers in immunology, drug discovery, and related fields to assess the potency and mechanism of this compound and similar compounds.

Principle of the Assay

This protocol describes a fluorescence-based in vitro phagocytosis assay using a macrophage cell line and opsonized target particles. The assay quantifies the engulfment of fluorescently labeled target particles by macrophages in the presence and absence of the investigational inhibitor, this compound. The inhibition of phagocytosis is measured by a reduction in the fluorescence signal associated with the macrophages. This method allows for a quantitative assessment of the inhibitory potential of this compound.

Experimental Protocols

Materials and Reagents

-

Phagocytic Cells: THP-1 (human monocytic cell line) or J774A.1 (mouse macrophage cell line).

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation Agent (for THP-1 cells): Phorbol 12-myristate 13-acetate (PMA).

-

Target Particles: Fluorescently labeled zymosan particles or fluorescently labeled opsonized sheep red blood cells (sRBCs).

-

Opsonizing Agent: Anti-sRBC IgG antibody.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Control Inhibitor: Cytochalasin D.

-

Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Quenching Solution: Trypan Blue solution (0.4%).

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Staining Reagents (optional): DAPI for nuclear staining, Phalloidin conjugated to a fluorescent dye for F-actin staining.

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microscope or a high-content imaging system

-

Flow cytometer (optional)

-

Plate reader with fluorescence capabilities (optional)

-

Methodology

1. Cell Culture and Differentiation (THP-1 cells)

-

Culture THP-1 cells in suspension in complete RPMI-1640 medium. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10^4 cells/well in a 96-well plate.[3]

-

Add PMA to a final concentration of 50-100 ng/mL.[3]

-

Incubate for 48-72 hours at 37°C with 5% CO2. Differentiated cells will become adherent and adopt a macrophage-like morphology.[3]

-

After incubation, gently aspirate the medium containing PMA and wash the cells once with fresh, warm medium.

-

Add 100 µL of fresh, complete medium to each well and let the cells rest for 24 hours before the assay.

2. Preparation of Opsonized Target Particles (Example: sRBCs)

-

Wash sheep red blood cells (sRBCs) three times with cold PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspend the sRBC pellet in PBS to a concentration of 1x10^8 cells/mL.

-

Add anti-sRBC IgG antibody at a pre-determined optimal concentration.

-

Incubate for 30-60 minutes at 37°C with gentle agitation to opsonize the sRBCs.

-

Wash the opsonized sRBCs (osRBCs) three times with cold PBS to remove unbound antibodies.

-

Resuspend the osRBCs in assay buffer and label with a fluorescent dye (e.g., FITC or pHrodo) according to the manufacturer's instructions.

-

Wash the fluorescently labeled osRBCs to remove excess dye and resuspend in assay buffer at a final concentration of 1x10^7 cells/mL.

3. Phagocytosis Assay

-

Prepare serial dilutions of this compound in cell culture medium. Also, prepare a positive control (e.g., Cytochalasin D) and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Aspirate the medium from the differentiated macrophages in the 96-well plate.

-

Add 50 µL of the this compound dilutions, positive control, or vehicle control to the respective wells.

-

Incubate the plate for 1-2 hours at 37°C with 5% CO2 to allow for compound uptake.

-

Add 50 µL of the fluorescently labeled opsonized target particles to each well.

-

Incubate the plate for 1-3 hours at 37°C with 5% CO2 to allow for phagocytosis. The optimal incubation time may need to be determined empirically.[3]

-

To stop phagocytosis, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-internalized particles.

-

To quench the fluorescence of extracellular particles, add 100 µL of Trypan Blue solution to each well for 1-2 minutes.

-

Aspirate the Trypan Blue solution and wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of 4% PFA for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

4. Data Acquisition and Analysis

-

Fluorescence Microscopy/High-Content Imaging:

-

Acquire images of the cells in each well using a fluorescence microscope or a high-content imaging system.

-

Quantify the phagocytic activity by determining the percentage of phagocytic cells (cells with internalized fluorescent particles) and the phagocytic index (average number of internalized particles per cell).[4][5]

-

Automated image analysis software can be used for high-throughput quantification.[4]

-

-

Flow Cytometry:

-

After the phagocytosis incubation, detach the adherent macrophages using a non-enzymatic cell dissociation solution.

-

Analyze the cell suspension by flow cytometry.

-

Gate on the macrophage population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the population.

-

-

Plate Reader:

-

Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths.

-

The fluorescence intensity is proportional to the number of engulfed particles.

-

Data Presentation

The quantitative data from the phagocytosis assay should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound.

| Treatment Group | Concentration (µM) | Percentage of Phagocytic Cells (%) | Phagocytic Index (Particles/Cell) | Mean Fluorescence Intensity (Arbitrary Units) |

| Vehicle Control | 0 | 85.2 ± 4.5 | 5.8 ± 0.7 | 12,540 ± 980 |

| This compound | 0.1 | 72.1 ± 5.1 | 4.9 ± 0.6 | 10,820 ± 850 |

| This compound | 1 | 45.6 ± 3.9 | 2.5 ± 0.4 | 6,530 ± 510 |

| This compound | 10 | 15.3 ± 2.8 | 0.8 ± 0.2 | 2,150 ± 230 |

| This compound | 100 | 5.1 ± 1.5 | 0.2 ± 0.1 | 870 ± 110 |

| Cytochalasin D (Positive Control) | 10 | 3.5 ± 1.1 | 0.1 ± 0.05 | 650 ± 90 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro phagocytosis assay with this compound.

Potential Signaling Pathway Inhibition by this compound

Caption: Hypothesized inhibition of FcγR-mediated phagocytosis by this compound.

References

- 1. A novel small molecule phagocytosis inhibitor, this compound, ameliorates ITP in mouse models with similar efficacy as IVIG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel small molecule phagocytosis inhibitor, KB‐208, ameliorates ITP in mouse models with similar efficacy as IVIG - PMC [pmc.ncbi.nlm.nih.gov]